molecular formula C15H19N3O3S2 B2874882 3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896707-70-3

3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2874882
CAS RN: 896707-70-3
M. Wt: 353.46
InChI Key: NMGQIEKQKPUBPP-UHFFFAOYSA-N
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Description

The compound seems to be related to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .

Scientific Research Applications

Antimicrobial and Antiviral Activities

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound, has been reported to exhibit antimicrobial and antiviral activities . This suggests that the compound could potentially be used in the development of new antimicrobial and antiviral drugs.

Antihypertensive Applications

The compound could also have potential applications in the treatment of hypertension. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive effects .

Antidiabetic Applications

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic effects . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.

Anticancer Applications

The compound could have potential applications in cancer treatment. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer effects .

KATP Channel Activators

The compound could potentially be used as a KATP channel activator. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have this activity .

AMPA Receptor Modulators

The compound could potentially be used as an AMPA receptor modulator. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have this activity .

properties

IUPAC Name

1-(azepan-1-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c19-14(18-9-5-1-2-6-10-18)11-22-15-16-12-7-3-4-8-13(12)23(20,21)17-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGQIEKQKPUBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

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